molecular formula C14H16ClN3OS B2823513 1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 2415552-52-0

1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2823513
CAS No.: 2415552-52-0
M. Wt: 309.81
InChI Key: CSWZEWIWXOEARP-UHFFFAOYSA-N
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Description

1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated to introduce the 6-chloro and 4-methyl substituents, respectively. Chlorination can be achieved using reagents like thionyl chloride, while methylation can be done using methyl iodide or dimethyl sulfate.

    Piperidine Carboxamide Formation: The final step involves the coupling of the substituted benzothiazole with piperidine-4-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, primary or secondary amines, thiols, solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

    6-Chloro-2-methylbenzothiazole: Similar core structure but lacks the piperidine carboxamide moiety.

    4-Methyl-2-aminobenzothiazole: Similar core structure but lacks the chloro and piperidine carboxamide substituents.

    1-(6-Chloro-2-benzothiazolyl)piperidine-4-carboxamide: Similar structure but lacks the 4-methyl substituent.

Uniqueness: 1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is unique due to the specific combination of substituents on the benzothiazole core and the presence of the piperidine carboxamide group. This unique structure may confer distinct biological activities and pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-8-6-10(15)7-11-12(8)17-14(20-11)18-4-2-9(3-5-18)13(16)19/h6-7,9H,2-5H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWZEWIWXOEARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N3CCC(CC3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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